molecular formula C14H10O3S B12271331 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid

2-(3-Thiophen-2-yl-acryloyl)-benzoic acid

Cat. No.: B12271331
M. Wt: 258.29 g/mol
InChI Key: MNOBAOMAKHBFRL-BQYQJAHWSA-N
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Description

2-(3-Thiophen-2-yl-acryloyl)-benzoic acid is a compound that combines a thiophene ring with an acryloyl group and a benzoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid typically involves the condensation of thiophene-2-carboxaldehyde with benzoic acid derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and the benzoic acid derivative react in the presence of a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-(3-Thiophen-2-yl-acryloyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the acryloyl group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

2-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid

InChI

InChI=1S/C14H10O3S/c15-13(8-7-10-4-3-9-18-10)11-5-1-2-6-12(11)14(16)17/h1-9H,(H,16,17)/b8-7+

InChI Key

MNOBAOMAKHBFRL-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CS2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)C(=O)O

Origin of Product

United States

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